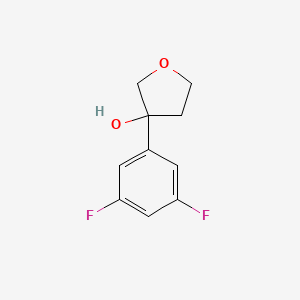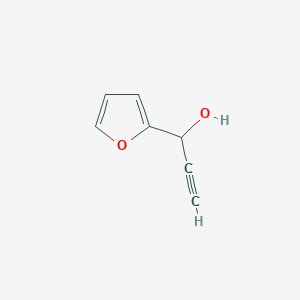
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one is an organic compound with the molecular formula C₁₁H₁₂O₂. It is also known by other names such as (allyloxy)acetophenone and allyl-phenacyl-ether . This compound is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further substituted with a propenyloxy group.
Méthodes De Préparation
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of acetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the propenyloxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one can be compared with similar compounds such as:
- 1-Phenyl-2-(2-phenylphenyl)ethanone
- 1-Phenyl-2-(2-thienyl)ethanone
- 1-Phenyl-2-(2-phenylethylsulfinyl)ethanone
- 1-Phenyl-2-(2-phenylmethoxyphenyl)ethanone
These compounds share a similar core structure but differ in the substituents attached to the ethanone moiety. The unique propenyloxy group in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-phenyl-2-prop-2-enoxyethanone |
InChI |
InChI=1S/C11H12O2/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Clé InChI |
ATVUNSQDYMXNBZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)acetic acid](/img/structure/B8727738.png)







![2H-Cyclopenta[c]pyridine](/img/structure/B8727808.png)
![2-Bromo-6h-thieno[2,3-c]pyridin-7-one](/img/structure/B8727816.png)
